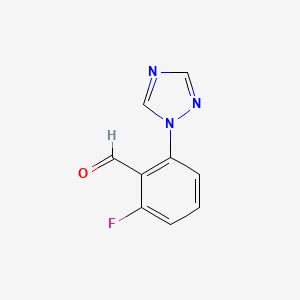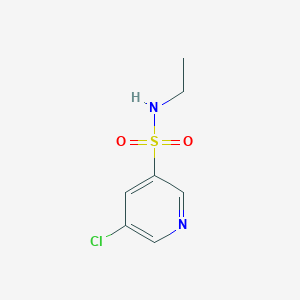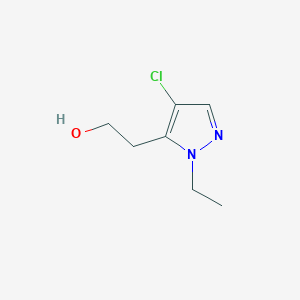![molecular formula C8H14N2OS B13275822 2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-ol](/img/structure/B13275822.png)
2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-ol is an organic compound that features a thiazole ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-ol typically involves the reaction of thiazole derivatives with appropriate amines and alcohols. One common method involves the condensation of 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde with an amino alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: Similar in structure but lacks the thiazole ring.
2-Amino-1-(4-chlorophenyl)ethan-1-ol: Contains a phenyl ring instead of a thiazole ring.
2-Amino-2-(4-bromophenyl)ethan-1-ol: Similar to the above but with a bromine substituent.
Uniqueness
The presence of the thiazole ring in 2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-ol imparts unique chemical and biological properties that are not observed in the similar compounds listed above
Properties
Molecular Formula |
C8H14N2OS |
|---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
2-amino-2-(2-propan-2-yl-1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C8H14N2OS/c1-5(2)8-10-7(4-12-8)6(9)3-11/h4-6,11H,3,9H2,1-2H3 |
InChI Key |
HVVOINWIFOBBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CS1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxa-8-azaspiro[4.5]decan-2-ylmethanol](/img/structure/B13275741.png)
![6-Bromo-[1,3]oxazolo[4,5-c]pyridine](/img/structure/B13275745.png)
![methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13275748.png)
amine](/img/structure/B13275753.png)


![1-[(5-Bromofuran-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13275797.png)
![2-[(Cyclopropylmethyl)amino]propane-1,3-diol](/img/structure/B13275803.png)

![2-Methyl-2-[(2-methylbutyl)amino]propan-1-ol](/img/structure/B13275817.png)


![4-{[(4-Methoxyphenyl)methyl]amino}butan-2-ol](/img/structure/B13275834.png)
![4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine](/img/structure/B13275838.png)
